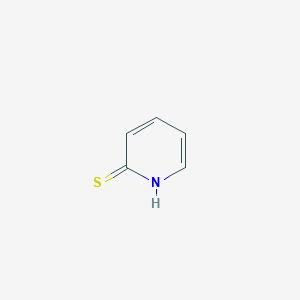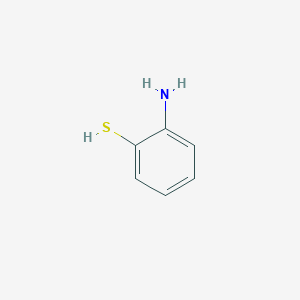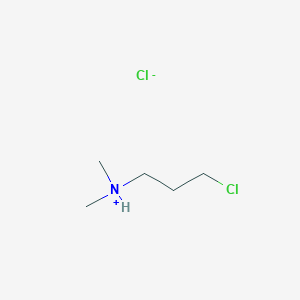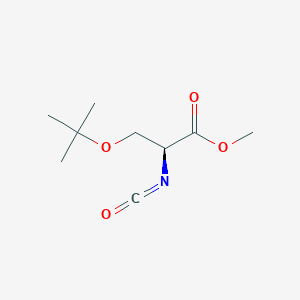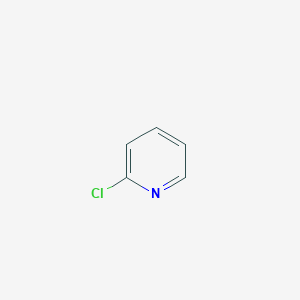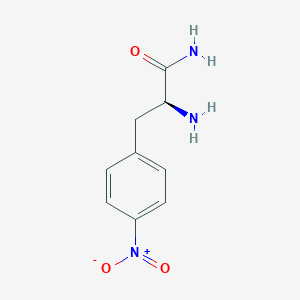
Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-
Übersicht
Beschreibung
“Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is a chemical compound with the molecular formula C9H11N3O3 . It is used in scientific research and has diverse applications, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is represented by the molecular formula C9H11N3O3 . For a detailed view of its molecular structure, you may refer to resources like PubChem .Chemical Reactions Analysis
Specific information about the chemical reactions involving “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is not available from the search results. This compound is primarily used in scientific research, and its reactivity may depend on the specific experimental conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” can be found in databases like PubChem . For more detailed information, you may need to refer to material safety data sheets or other specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Scientific Field
Pharmaceutical Chemistry
Application Summary
The compound has been studied for its potential use in creating new urea derivatives with antimicrobial properties .
Methods of Application
Researchers synthesized a series of urea derivatives from (2S)-2-amino-3-(4-nitrophenyl)propanamide and tested their antimicrobial activity against various bacterial strains, including Bacillus cereus and Candida spp. The synthesis involved interaction with isocyanates in absolute benzene at room temperature .
Results
Of the synthesized ureas, only one compound exhibited weak antimicrobial activity against B. cereus and Candida spp. This suggests a selective efficacy which could be further optimized .
Synthesis of Industrial Pigments
Scientific Field
Industrial Chemistry
Application Summary
The compound serves as an intermediate in the synthesis of Pigment Yellow 181, a pigment used in plastics and other high-temperature processed materials .
Methods of Application
An optimized two-step synthetic route was developed for industrial application, focusing on improving yields and procedures to meet industrial requirements .
Results
The overall yield of the optimized synthesis was higher than 78%, indicating a successful improvement for industrial scalability .
Electrochemical Studies
Scientific Field
Electrochemistry
Application Summary
The electroreduction properties of derivatives of (2S)-2-amino-3-(4-nitrophenyl)propanamide have been explored for potential applications in electrochemical processes .
Methods of Application
Electroreduction was studied in different solvent systems, observing the stability of the hydroxylamines generated from the compound’s derivatives .
Results
The hydroxylamines were found to be unstable in methanol–acetate buffer but showed practical stability in acetonitrile–aqueous acetate buffer, which could influence their use in specific electrochemical applications .
Targeted Alpha Therapy in Cancer Treatment
Scientific Field
Medical Physics
Application Summary
Although not directly linked to (2S)-2-amino-3-(4-nitrophenyl)propanamide, research in targeted alpha therapy using alpha-emitting radioisotopes shows promise in selectively destroying cancer cells .
Methods of Application
Alpha-emitting radioisotopes are coupled to tumor-selective carrier molecules, such as monoclonal antibodies or peptides, which then target and bind to cancer cells .
Results
Alpha particles’ high energy and short path length in human tissue allow for the specific targeting and killing of malignant cells while minimizing toxicity to surrounding healthy tissue .
Development of Antidiabetic and Psychotropic Medications
Scientific Field
Pharmacology
Application Summary
Urea derivatives synthesized from (2S)-2-amino-3-(4-nitrophenyl)propanamide have been investigated for their potential as antidiabetic and psychotropic medicinal agents .
Methods of Application
The synthesis of these urea derivatives involved interaction with arylisocyanates in absolute benzene, with the reaction guided by the dissolution of the starting compound .
Results
The synthesized compounds showed activity against strains of bacteria that are relevant to the pharmacological treatment of diabetes and psychological disorders .
Synthesis of High-Yield Industrial Pathways
Scientific Field
Chemical Engineering
Application Summary
The compound has been utilized in developing high-yield synthetic pathways for industrial production, particularly in the synthesis of intermediates for pigments .
Methods of Application
The development focused on safe, inexpensive, and high-yield processes that are suitable for large-scale production .
Results
The optimized processes resulted in significant improvements in yield and safety, making them viable for industrial applications .
This analysis covers a range of applications from pharmaceuticals to industrial chemistry, demonstrating the versatility of (2S)-2-amino-3-(4-nitrophenyl)propanamide in scientific research. Each application has its unique methods and outcomes, contributing to the compound’s potential in various scientific fields.
Synthesis of Radiofluorination Synthons
Scientific Field
Nuclear Medicine
Application Summary
The compound is used in the preparation of radiofluorination synthons, which are crucial for the development of radiopharmaceuticals .
Methods of Application
4-Nitrophenyl activated esters derived from the compound are utilized to prepare
18F
-labelled acylation synthons in a single step, enhancing the efficiency of radiolabelling processes .Results
The use of 4-nitrophenyl activated esters has shown to be superior to other esters, such as tetrafluorphenyl (TFP) activated esters, under direct radiofluorination conditions .
Optical Activity Studies
Scientific Field
Organic Chemistry
Application Summary
The compound’s derivatives are used to study optical activity, which is important for understanding chiral molecules’ interactions in biological systems .
Methods of Application
Urea derivatives synthesized from the compound are analyzed for their optical activity using various spectroscopic techniques .
Results
The studies provide insights into the stereochemical properties of the derivatives, which can be valuable for designing optically active drugs .
Synthesis of Anticonvulsive Agents
Scientific Field
Neuropharmacology
Application Summary
Derivatives of the compound have been explored for their potential as anticonvulsive agents, offering new avenues for epilepsy treatment .
Methods of Application
The synthesis involves the interaction of the compound with arylisocyanates, followed by testing the derivatives’ anticonvulsive activity in preclinical models .
Results
Some derivatives have shown promising results, indicating potential efficacy against convulsive disorders .
Anti-inflammatory Drug Development
Application Summary
The compound is a precursor in the synthesis of urea derivatives that are being investigated for their anti-inflammatory properties .
Methods of Application
The derivatives are synthesized and then tested in vitro and in vivo for their ability to reduce inflammation .
Results
Initial findings suggest that certain derivatives can effectively reduce inflammatory responses, which could lead to the development of new anti-inflammatory medications .
Coccidiosis Treatment in Poultry
Scientific Field
Veterinary Medicine
Application Summary
Urea and thiourea derivatives of the compound are studied for their use in treating coccidiosis, a parasitic disease in domestic birds .
Methods of Application
The derivatives are administered to infected birds, and their efficacy in treating the infection is monitored .
Results
The compounds have shown activity against the parasites responsible for coccidiosis, suggesting a potential veterinary application .
Supramolecular Chemistry
Scientific Field
Supramolecular Chemistry
Application Summary
The compound’s derivatives are used in supramolecular chemistry to create complex structures through non-covalent interactions .
Methods of Application
Researchers utilize the compound to synthesize urea derivatives that can form supramolecular assemblies, which are then characterized by various analytical methods .
Results
These studies have led to a better understanding of the principles governing supramolecular assembly and the design of novel molecular systems .
This extended analysis showcases the broad spectrum of applications that (2S)-2-amino-3-(4-nitrophenyl)propanamide and its derivatives have in scientific research, spanning across various fields from nuclear medicine to veterinary medicine.
Green Synthesis of Metal Nanoparticles
Scientific Field
Nanotechnology
Application Summary
The compound is involved in the green synthesis of noble metal nanoparticles, which are used for the catalytic reduction of 4-nitrophenol in aqueous media .
Methods of Application
The synthesis process utilizes plant extracts as reducing agents to fabricate metal nanoparticles, which are then applied to reduce 4-nitrophenol to 4-aminophenol .
Results
The green-synthesized nanoparticles have shown high catalytic activity and stability, making them suitable for environmental remediation applications .
Anticancer Research
Scientific Field
Oncology
Application Summary
Derivatives of (2S)-2-amino-3-(4-nitrophenyl)propanamide have been synthesized and evaluated for their in vitro anticancer activities .
Methods of Application
Substituted N-(4-nitrophenyl)-L-prolinamides were synthesized and tested against various cancer cell lines to assess their cytotoxic effects .
Results
Some derivatives exhibited promising anticancer properties, indicating potential for further development as chemotherapeutic agents .
Supramolecular Assemblies
Application Summary
The compound’s derivatives are utilized to form supramolecular assemblies through non-covalent interactions, which have implications in drug delivery systems .
Methods of Application
Researchers synthesize urea derivatives that can self-assemble into larger structures, which are then characterized by spectroscopic and analytical methods .
Results
These studies contribute to the understanding of molecular recognition and the design of new materials with specific functions .
Optical Activity and Chirality Studies
Scientific Field
Stereochemistry
Application Summary
The optical activity of urea derivatives from (2S)-2-amino-3-(4-nitrophenyl)propanamide is studied to understand chiral interactions in biological systems .
Methods of Application
The derivatives are analyzed using spectroscopic techniques to determine their optical rotation and other chiroptical properties .
Results
The findings provide insights into the stereochemical behavior of these compounds, which is crucial for the development of chiral drugs .
Development of Therapeutic Drugs
Application Summary
Urea derivatives of the compound are explored for their therapeutic potential, including increased solubility in water, which is beneficial for drug formulation .
Methods of Application
The derivatives are synthesized and tested for their solubility and biological activity, aiming to identify candidates for drug development .
Results
Some derivatives show increased water solubility and biological activity, highlighting their potential as therapeutic agents .
Cleavage of Racemic Acids
Scientific Field
Organic Synthesis
Application Summary
The compound is used as a reagent for the cleavage of racemic acids, which is an important step in the synthesis of optically pure substances .
Methods of Application
The compound interacts with racemic acids, facilitating their separation into enantiomerically pure forms .
Results
This application is valuable for the production of enantiomerically pure pharmaceuticals and other chiral compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVTACFGLQAFF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282709 | |
| Record name | (αS)-α-Amino-4-nitrobenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- | |
CAS RN |
81677-61-4 | |
| Record name | (αS)-α-Amino-4-nitrobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81677-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-4-nitrobenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
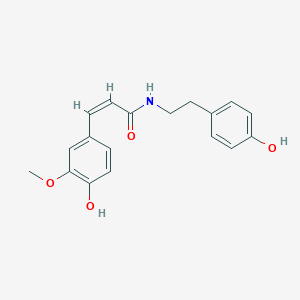
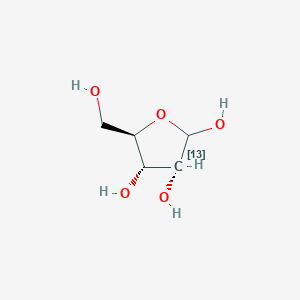

![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
